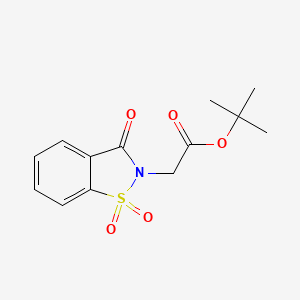
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-2-naphthylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-2-naphthylglycinamide, commonly known as MNSNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNSNG is a white crystalline solid that has a molecular formula of C~26~H~20~N~2~O~3~S and a molecular weight of 452.5 g/mol.
Wirkmechanismus
The mechanism of action of MNSNG is not fully understood, but it has been suggested that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
MNSNG has been found to exhibit various biochemical and physiological effects. Studies have shown that MNSNG can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. MNSNG has also been found to inhibit the migration and invasion of cancer cells. In addition, MNSNG has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MNSNG in lab experiments is its relatively simple synthesis method. MNSNG is also a stable compound that can be easily stored and transported. However, one of the limitations of using MNSNG is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of MNSNG and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on MNSNG. One of the areas of research is the development of more efficient synthesis methods that can increase the yield of MNSNG. Another area of research is the investigation of the potential side effects of MNSNG and its safety profile. In addition, further studies are needed to fully understand the mechanism of action of MNSNG and its potential applications in various fields, including cancer research and drug development.
Conclusion
In conclusion, MNSNG is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of MNSNG is relatively simple and efficient, and it has been investigated for its potential applications in cancer research. MNSNG exhibits various biochemical and physiological effects, and further studies are needed to fully understand its mechanism of action and potential side effects. The future directions for the research on MNSNG include the development of more efficient synthesis methods, investigation of its safety profile, and exploration of its potential applications in various fields.
Synthesemethoden
The synthesis of MNSNG involves a reaction between 1-naphthylamine and 2-naphthylglycine methyl ester, followed by a reaction with methanesulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis method of MNSNG has been reported in various scientific journals, and it has been found to be a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
MNSNG has been investigated for its potential applications in various fields of scientific research. One of the most promising applications of MNSNG is in the field of cancer research. Studies have shown that MNSNG exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNSNG has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Eigenschaften
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-29(27,28)25(22-12-6-10-18-8-4-5-11-21(18)22)16-23(26)24-20-14-13-17-7-2-3-9-19(17)15-20/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRLJHGFXPEFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-naphthalen-2-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)

![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)






![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)